5-Bromonicotinoyl chloride
Overview
Description
5-Bromonicotinoyl chloride: is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbonyl chloride group at the 3-position. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 5-Bromonicotinoyl chloride is the enzyme phosphatidylinositol 3-kinase (PI3K) . PI3K plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound inhibits the activity of PI3K in a ligand-dependent manner . It is thought to bind to the enzyme and inhibit its activity through hydrogen bonding interactions .
Biochemical Pathways
By inhibiting PI3K, this compound affects the phosphatidylinositol signaling system . This system is responsible for the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), a secondary messenger molecule involved in the regulation of various cellular processes .
Pharmacokinetics
It is known to havehigh gastrointestinal absorption and is considered blood-brain barrier permeant .
Result of Action
The inhibition of PI3K by this compound can lead to a decrease in the production of PIP3, affecting various cellular processes regulated by this molecule . This includes processes such as cell growth and survival, which could potentially explain its observed inhibitory effects on some cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its safety profile indicates that it is corrosive and can cause severe skin burns and eye damage , suggesting that its handling and use require appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonicotinoyl chloride typically involves the chlorination of 5-bromonicotinic acid. One common method is the reaction of 5-bromonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows :
C6H3BrNO2+SOCl2→C6H3BrClNO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-bromonicotinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Hydrolysis: The hydrolysis reaction can be carried out in aqueous or alcoholic solutions, often under acidic or basic conditions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
5-Bromonicotinic Acid: Formed by hydrolysis.
Scientific Research Applications
5-Bromonicotinoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antimalarial agents and inhibitors of specific enzymes.
Material Science:
Biological Research: The compound is used in the preparation of bioactive molecules that can modulate biological pathways and processes.
Comparison with Similar Compounds
5-Bromonicotinic Acid: Similar structure but lacks the carbonyl chloride group.
5-Nitronicotinoyl Chloride: Contains a nitro group instead of a bromine atom.
5-Chloronicotinoyl Chloride: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromonicotinoyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and properties.
Properties
IUPAC Name |
5-bromopyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDREJRIXNEGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381757 | |
Record name | 5-BROMONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39620-02-5 | |
Record name | 5-BROMONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39620-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 5-Bromonicotinoyl chloride in synthetic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with nucleophiles like amines and alcohols due to the electrophilic nature of its acyl chloride group.
- Example 1: In the synthesis of anticoccidial agents, this compound is reacted with ammonia to yield 5-bromonicotinamide, which is then further modified to create a library of compounds. []
- Example 2: In the development of a novel chemical delivery system for zidovudine (AZT), this compound is used to acylate the 5′-OH group of AZT. This step is crucial for linking the targetor moiety (modified dihydropyridine) to the drug molecule. []
Q2: How does the structure of derivatives synthesized from this compound affect their anticoccidial activity?
A2: Research indicates that modifications to the pyridine ring and the amide group of 5-nitronicotinamide, a derivative of this compound, significantly influence its anticoccidial activity. For instance:
- N-Substitution: Modifying the amide nitrogen with alkyl, alkanoyl, alkenoyl, or aromatic acyl groups generally leads to compounds with potent anticoccidial activity. Lower alkyl substituents on the amide nitrogen tend to be more effective. []
Q3: Are there any reported studies investigating the stability of this compound derivatives under different conditions?
A3: While the provided abstracts don't directly address the stability of this compound itself, one study examines the stability of a zidovudine chemical delivery system (CDS) incorporating a modified 1,4-dihydropyridine targetor derived from this compound. [] This research highlights the importance of stability studies for drug delivery systems and suggests that modifications to the dihydropyridine structure can influence the stability of the resulting conjugate.
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